molecular formula C10H12O2 B121202 3-(Benzyloxy)propanal CAS No. 19790-60-4

3-(Benzyloxy)propanal

Cat. No.: B121202
CAS No.: 19790-60-4
M. Wt: 164.2 g/mol
InChI Key: ANSYAMHYCYOWAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)propanal can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the carbon atom of 3-chloropropanal, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: 3-(Benzyloxy)propanoic acid.

    Reduction: 3-(Benzyloxy)propanol.

    Substitution: Products depend on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aldehyde group and a benzyloxy group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in organic synthesis and various research applications .

Biological Activity

3-(Benzyloxy)propanal, also known as 3-(phenylmethoxy)propanal, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of 164.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and synthetic biology.

The synthesis of this compound typically involves the oxidation of 3-(benzyloxy)propan-1-ol using pyridinium chlorochromate (PCC) as an oxidizing agent. This process is facilitated by sodium acetate as a buffer, resulting in a high yield of the aldehyde product . The compound is characterized by its benzyloxy group, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzymatic Applications

This compound has been utilized in chemoenzymatic synthesis to produce threo- and erythro-β-hydroxy-L-glutamic acid derivatives. This application highlights its role as a substrate in enzymatic reactions, where it acts as a precursor for more complex biologically active molecules .

Interaction with Biological Targets

The compound's interaction with biological targets has been explored in the context of drug design. It is suggested that the structural features of this compound allow it to engage in bioisosteric interactions, potentially enhancing binding affinity to specific receptors or enzymes . This characteristic is crucial for the development of pharmacologically active compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzyloxy aldehydes, including this compound. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

Enzymatic Resolution Study

In another study focusing on the enzymatic resolution of racemic mixtures, this compound was employed as a substrate. The results showed that specific enzymes could selectively convert one enantiomer over another, demonstrating the compound's utility in asymmetric synthesis and its biological relevance in producing chiral molecules .

Properties

IUPAC Name

3-phenylmethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYAMHYCYOWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447162
Record name 3-(Benzyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-60-4
Record name 3-(Benzyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of PCC (606 mg, 2.82 mmol) in anhydrous dichloromethane (8 mL) at room temperature under N2 was added a solution of 3-benzyloxy-1-propanol (310 mg, 1.88 mmol) in anhydrous dichloromethane. The reaction mixture was stirred overnight at room temperature, filtrated through Celite, and concentrated. The residue was purified by column chromatography on silica gel (1-10% ethyl acetate/hexanes) to give 3-(benzyloxy)propanal (243 mg, 79%).
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606 mg
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310 mg
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Synthesis routes and methods II

Procedure details

Under nitrogen, a solution of DMSO (8.4 mL, 118 mmoles) in dry dichloromethane (125 mL) is cooled to -60° C., and oxalyl chloride (5 mL, 59 mmoles) in CH2Cl2 (40 mL) is added slowly. After stirring for 5 min at -50° C., 3-benzyloxy-1-propanol (14), 8.9 g, 53.7 mmoles) in CH2Cl2 (27 mL) is added at -60° C. Stirring is continued for 15 min, then triethylamine (47 mL) is added slowly at -60° C. After 5 min at this temperature, the mixture is allowed to warm up to room temperature. After addition of 0.5N HCl and phase separation, the organic phase is washed with water until neutral. Drying (Na2SO4) and evaporation gives the crude aldehyde as an oil: 10.6 g. Distillation under vacuum gives pure 15: 6.54 g (74%), bp 170° C. (15 mm Hg).
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8.4 mL
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125 mL
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5 mL
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40 mL
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27 mL
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47 mL
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Synthesis routes and methods III

Procedure details

To generate indolizidine alcohol and aldehyde intermediates useful in the synthesis of pumiliotoxin B, it is necessary to assemble a chiral silylalkyne from esters of (S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol. This involves the reduction of 3-(benzyloxy)propanitrile, the latter reagent being prepared from acrylonitrile and benzyl alcohol as described by Gaiffe and Launay in Academy of Science, Serial C, Pages 1379-1380 (1968), with i-Bu2AlH to give 3-benzyloxy propanal which is condensed with ethynyllithium, prepared as described by Midland in the Journal of Organic Chemistry, Volume 40, Page 2250 (1975), to yield the racemic propargylic alcohol in about 50% yield following distillation. Reaction of the propargylic alcohol with R-(+)-2-methylbenzylamine gives the corresponding diastereomeric carbamates that upon chromatographic separation and carbamate cleavage with Cl3SiH as described by Pirkle in the Journal of Organic Chemistry, Volume 42, Page 2781 (1971) yields the (S)-alcohol and (R)-alcohol derivatives in yields of about 20%.
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indolizidine alcohol
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silylalkyne
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esters
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(S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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